molecular formula C10H14ClF2N5 B12222607 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12222607
M. Wt: 277.70 g/mol
InChI Key: VFWFVBSTTOJFLQ-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a compound of significant interest in the field of chemistry due to its unique structure and potential applications. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to another pyrazole ring through a methylene bridge. The presence of the hydrochloride salt enhances its solubility in water, making it easier to handle in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by a series of functional group transformations to introduce the desired substituents. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the reactions and reduce the overall production cost .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine stands out due to its unique combination of two pyrazole rings and the presence of a difluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery further highlight its uniqueness compared to similar compounds .

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-7-5-9(15-16(7)2)13-6-8-3-4-14-17(8)10(11)12;/h3-5,10H,6H2,1-2H3,(H,13,15);1H

InChI Key

VFWFVBSTTOJFLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

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